ZLHQ-5f

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

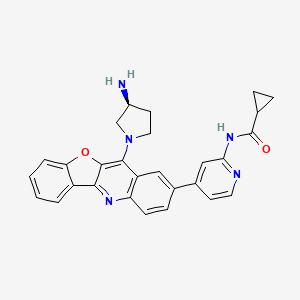

Molecular Formula |

C28H25N5O2 |

|---|---|

Molecular Weight |

463.5 g/mol |

IUPAC Name |

N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-[1]benzofuro[3,2-b]quinolin-2-yl]-2-pyridinyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C28H25N5O2/c29-19-10-12-33(15-19)26-21-13-17(18-9-11-30-24(14-18)32-28(34)16-5-6-16)7-8-22(21)31-25-20-3-1-2-4-23(20)35-27(25)26/h1-4,7-9,11,13-14,16,19H,5-6,10,12,15,29H2,(H,30,32,34)/t19-/m0/s1 |

InChI Key |

HGUCVADITYSNHR-IBGZPJMESA-N |

Isomeric SMILES |

C1CN(C[C@H]1N)C2=C3C(=NC4=C2C=C(C=C4)C5=CC(=NC=C5)NC(=O)C6CC6)C7=CC=CC=C7O3 |

Canonical SMILES |

C1CC1C(=O)NC2=NC=CC(=C2)C3=CC4=C(C=C3)N=C5C6=CC=CC=C6OC5=C4N7CCC(C7)N |

Origin of Product |

United States |

Foundational & Exploratory

Dual Inhibition Profile of ZLHQ-5f: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLHQ-5f is a novel small molecule inhibitor demonstrating a dual mechanism of action by targeting two critical enzymes involved in cell cycle regulation and DNA topology: Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I).[1] This dual inhibition profile presents a promising strategy for cancer therapy by concurrently disrupting cell cycle progression and inducing DNA damage, leading to cell cycle arrest and apoptosis. This document provides a comprehensive technical guide on the dual inhibition profile of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways and experimental workflows.

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been characterized against both its primary enzyme targets and various cancer cell lines. The available quantitative data is summarized below.

Table 1: Enzymatic and Cellular Inhibitory Activities of this compound

| Target/Cell Line | Parameter | Value (μM) |

| Enzymatic Activity | ||

| CDK2/CycA2 | IC50 | 0.145[1] |

| Topoisomerase I | IC50 | Not specified in available literature. |

| Cellular Activity (Antiproliferative) | ||

| A549 (Lung Carcinoma) | GI50 | 0.949 ± 0.113[1] |

| HCT116 (Colorectal Carcinoma) | GI50 | 0.821 ± 0.240[1] |

| MCF-7 (Breast Adenocarcinoma) | GI50 | 1.124 ± 0.362[1] |

| HepG2 (Hepatocellular Carcinoma) | GI50 | 1.945 ± 0.278[1] |

| LO2 (Normal Human Liver Cell Line) | GI50 | 3.349 ± 0.149[1] |

Mechanism of Action

This compound exerts its anticancer effects through the simultaneous inhibition of CDK2 and Topoisomerase I.

-

CDK2 Inhibition: CDK2, in complex with Cyclin A, is a key regulator of the S phase of the cell cycle. By inhibiting CDK2, this compound prevents the phosphorylation of substrates necessary for DNA replication, leading to S-phase arrest.[1]

-

Topoisomerase I Inhibition: Topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. This compound inhibits Topo I, leading to the accumulation of single-strand DNA breaks and the formation of stable Topo I-DNA cleavage complexes. These complexes interfere with DNA replication and repair, ultimately triggering apoptotic cell death.[1]

The synergistic effect of these two inhibitory activities results in potent antiproliferative and pro-apoptotic effects in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the dual inhibition profile of this compound.

CDK2/Cyclin A2 Kinase Assay

This assay quantifies the inhibitory effect of this compound on the kinase activity of the CDK2/Cyclin A2 complex.

Principle: The assay measures the phosphorylation of a substrate by CDK2/Cyclin A2 in the presence of ATP. The amount of ADP produced is proportional to the kinase activity and can be detected using a luminescence-based assay.

Protocol:

-

Reaction Setup: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., histone H1).

-

Compound Addition: Add varying concentrations of this compound or a vehicle control to the wells of a microplate.

-

Enzyme Addition: Add the CDK2/Cyclin A2 enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

ADP Detection: Add a reagent that terminates the kinase reaction and depletes the remaining ATP. Subsequently, add a second reagent that converts the generated ADP to ATP and measures the light output via a luciferase reaction.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of this compound to inhibit the catalytic activity of Topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis. Inhibition of the enzyme results in a decrease in the amount of relaxed DNA.

Protocol:

-

Reaction Setup: In a reaction tube, combine assay buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound or a vehicle control.

-

Enzyme Addition: Add human Topoisomerase I to initiate the relaxation reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition at each this compound concentration.

References

ZLHQ-5f: A Technical Whitepaper on a Novel Dual Inhibitor of CDK2 and Topoisomerase I

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLHQ-5f is a novel synthetic compound identified as a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I), two critical targets in oncology. This document provides an in-depth technical guide on this compound, summarizing its inhibitory activity, effects on cancer cell lines, and the detailed experimental protocols for its evaluation. The unique dual-action mechanism of this compound, targeting both cell cycle progression and DNA topology, presents a promising avenue for the development of new anticancer therapeutics. All data and methodologies presented herein are derived from the foundational study by Huang Y, et al., in Bioorganic Chemistry (2022).

Core Compound Information

-

Compound Name: this compound

-

Chemical Class: Benzofuro[3,2-b]quinoline derivative

-

Mechanism of Action: Dual inhibitor of CDK2 and Topoisomerase I

Quantitative Data Summary

The inhibitory activities of this compound have been quantified through in vitro enzymatic and cell-based assays.

Table 1: Enzymatic Inhibition of this compound

| Target Enzyme | IC50 (µM) |

| CDK2/CycA2 | 0.145 |

Table 2: Antiproliferative Activity (GI50) of this compound

| Cell Line | Cancer Type | GI50 (µM) |

| A549 | Lung Cancer | 0.949 ± 0.113 |

| HCT116 | Colon Cancer | 0.821 ± 0.240 |

| MCF-7 | Breast Cancer | 1.124 ± 0.362 |

| HepG2 | Liver Cancer | 1.945 ± 0.278 |

| LO2 | Normal Liver Cell | 3.349 ± 0.149 |

Mechanism of Action & Signaling Pathways

This compound exerts its anticancer effects by concurrently inhibiting two key cellular processes: cell cycle progression, regulated by CDK2, and DNA replication and transcription, managed by Topoisomerase I.

CDK2 Signaling Pathway

CDK2, in complex with Cyclin E or Cyclin A, is a pivotal regulator of the G1/S phase transition and S phase progression of the cell cycle. It phosphorylates key substrates, such as the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA synthesis. Inhibition of CDK2 by this compound leads to cell cycle arrest, preventing uncontrolled proliferation of cancer cells.

Caption: CDK2 Signaling Pathway and this compound Inhibition.

Topoisomerase I Mechanism of Action

Topoisomerase I alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. The enzyme cleaves a phosphodiester bond, forms a covalent intermediate, allows the DNA to rotate, and then religates the break. This compound inhibits this process, leading to the accumulation of DNA strand breaks and subsequent apoptosis.

Caption: Topoisomerase I Mechanism and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments performed to characterize this compound.

CDK2/Cyclin A2 Kinase Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against CDK2/Cyclin A2.

-

Methodology: A commercial ADP-Glo™ Kinase Assay was utilized.

-

Reaction Mixture Preparation: A master mixture containing 5x Kinase Assay Buffer, ATP, and a CDK substrate peptide was prepared.

-

Enzyme and Inhibitor Addition: Recombinant human CDK2/Cyclin A2 enzyme was added to the wells of a 96-well plate. This compound was added at various concentrations.

-

Reaction Initiation: The kinase reaction was initiated by the addition of the master mixture.

-

Incubation: The reaction was incubated at 30°C for a specified period to allow for ATP consumption.

-

ATP Depletion: ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Kinase Detection Reagent was added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: Luminescence was measured using a plate reader. The IC50 value was calculated from the dose-response curve.

-

Topoisomerase I DNA Relaxation Assay

-

Objective: To assess the inhibitory effect of this compound on Topoisomerase I-mediated DNA relaxation.

-

Methodology:

-

Reaction Setup: The reaction was performed in a total volume of 20 µL containing reaction buffer (10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol), 0.5 µg of supercoiled plasmid DNA (pBR322), and 2 units of human Topoisomerase I.

-

Inhibitor Addition: this compound was added at various concentrations to the reaction mixture.

-

Incubation: The reaction was incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction was stopped by the addition of a loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA samples were resolved on a 1% agarose gel in TAE buffer.

-

Visualization: The gel was stained with ethidium bromide and visualized under UV light. The inhibition of DNA relaxation was determined by the persistence of the supercoiled DNA band.

-

Cell Culture and Antiproliferative Assay

-

Cell Lines: A549, HCT116, MCF-7, HepG2, and LO2 cells were obtained from the American Type Culture Collection (ATCC).

-

Culture Conditions: Cells were cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Antiproliferative (Sulforhodamine B - SRB) Assay:

-

Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.

-

Drug Treatment: Cells were treated with various concentrations of this compound for 72 hours.

-

Cell Fixation: Cells were fixed with 10% trichloroacetic acid (TCA).

-

Staining: Fixed cells were stained with 0.4% SRB solution.

-

Dye Solubilization: The bound dye was solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader.

-

Data Analysis: The GI50 (concentration causing 50% growth inhibition) values were calculated.

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on the cell cycle distribution of HCT116 cells.

-

Methodology:

-

Cell Treatment: HCT116 cells were treated with this compound at specified concentrations for 24 hours.

-

Cell Harvesting: Cells were harvested by trypsinization and washed with PBS.

-

Cell Fixation: Cells were fixed in 70% ethanol at 4°C overnight.

-

Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

-

Apoptosis Analysis

-

Objective: To quantify the induction of apoptosis in HCT116 cells by this compound.

-

Methodology:

-

Cell Treatment: HCT116 cells were treated with this compound at specified concentrations for 48 hours.

-

Cell Harvesting: Cells were harvested and washed with cold PBS.

-

Staining: Cells were resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry.

-

Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells was quantified.

-

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Caption: Workflow for the CDK2/Cyclin A2 Kinase Assay.

Caption: Workflow for Cell Cycle Analysis.

Conclusion

This compound demonstrates significant potential as a dual inhibitor of CDK2 and Topoisomerase I. Its ability to induce S-phase cell cycle arrest and apoptosis in cancer cell lines at sub-micromolar to low micromolar concentrations highlights its promise as a lead compound for further preclinical and clinical development. The detailed methodologies provided in this whitepaper serve as a comprehensive resource for researchers aiming to replicate or build upon these findings. The unique dual-targeting strategy of this compound may offer a synergistic therapeutic effect and a potential to overcome resistance mechanisms associated with single-target agents.

Reference

Huang Y, Liu W, Huang S, et al. Discovery of novel benzofuro[3,2-b]quinoline derivatives as dual CDK2/Topo I inhibitors. Bioorg Chem. 2022;126:105870. doi:10.1016/j.bioorg.2022.105870

An In-depth Technical Guide to ZLHQ-5f: A Dual Inhibitor of CDK2 and Topoisomerase I

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLHQ-5f is a novel synthetic small molecule identified as a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I). Exhibiting a core chemical structure based on a benzofuro[3,2-b]quinoline scaffold, this compound demonstrates significant anti-proliferative activity across a range of human cancer cell lines. Its mechanism of action involves the concurrent inhibition of two key enzymes essential for cell cycle progression and DNA replication, leading to S-phase cell cycle arrest and the induction of apoptosis. This guide provides a comprehensive overview of the chemical structure, biological properties, and experimental methodologies associated with this compound.

Chemical Structure and Properties

This compound is a derivative of benzofuro[3,2-b]quinoline. Its specific chemical structure, while not publicly depicted in detail, is defined by its molecular formula and CAS registry number, which are essential for its unique biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | Not publicly specified |

| Core Scaffold | Benzofuro[3,2-b]quinoline |

| Molecular Formula | C28H25N5O2 |

| Molecular Weight | 463.53 g/mol |

| CAS Number | 2851977-85-8 |

Biological Activity and Mechanism of Action

This compound functions as a dual inhibitor, targeting two critical components of the cellular machinery involved in proliferation and DNA maintenance: CDK2 and Topoisomerase I.

Enzyme Inhibition

The primary mechanism of this compound is its ability to inhibit the kinase activity of the CDK2/Cyclin A2 complex and the catalytic activity of Topoisomerase I. The inhibition of CDK2 disrupts the regulation of the cell cycle, particularly the G1/S and S phases, while the inhibition of Topoisomerase I leads to the accumulation of DNA strand breaks, ultimately triggering cell death pathways.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value (μM) |

| CDK2/Cyclin A2 | 0.145 |

| Topoisomerase I | Not publicly available |

Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative effects against a panel of human cancer cell lines, with a degree of selectivity observed when compared to a non-cancerous cell line.

Table 3: Anti-proliferative Activity (GI50) of this compound

| Cell Line | Cancer Type | GI50 (μM) |

| A549 | Lung Cancer | 0.949 ± 0.113 |

| HCT116 | Colon Cancer | 0.821 ± 0.240 |

| MCF-7 | Breast Cancer | 1.124 ± 0.362 |

| HepG2 | Liver Cancer | 1.945 ± 0.278 |

| LO2 | Normal Liver Cell | 3.349 ± 0.149 |

Cellular Effects

In cancer cells, particularly the HCT116 colon cancer cell line, this compound has been shown to induce S-phase cell cycle arrest and trigger apoptosis.[1] This is a direct consequence of its dual inhibitory action.

Signaling Pathway

The dual inhibition of CDK2 and Topoisomerase I by this compound initiates a cascade of events culminating in apoptosis. The proposed signaling pathway highlights the interplay between cell cycle arrest and DNA damage response.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the activity of this compound. Specific parameters such as compound concentrations and incubation times should be optimized for the experimental system being used.

CDK2/Cyclin A2 Kinase Assay

This assay is designed to measure the inhibitory effect of this compound on the kinase activity of the CDK2/Cyclin A2 complex.

References

Unveiling ZLHQ-5f: A Novel Dual Inhibitor of CDK2 and Topoisomerase I for Cancer Therapy

For Immediate Release

This technical whitepaper details the discovery, synthesis, and mechanism of action of ZLHQ-5f, a novel benzofuro[3,2-b]quinoline derivative identified as a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I). Developed by researchers at Shenyang Pharmaceutical University, this compound demonstrates significant anti-proliferative activity, inducing S-phase cell cycle arrest and apoptosis in cancer cell lines, positioning it as a promising candidate for further oncological drug development.[1][2][3]

Introduction

The deregulation of the cell cycle is a hallmark of cancer, making key regulators of this process attractive targets for therapeutic intervention. Cyclin-Dependent Kinase 2 (CDK2) plays a crucial role in the G1/S phase transition and S-phase progression. Concurrently, Topoisomerase I (Topo I) is essential for relieving DNA torsional stress during replication and transcription. The dual inhibition of both CDK2 and Topo I presents a synergistic strategy to disrupt cancer cell proliferation and survival. This compound has emerged from a scaffold hopping strategy as a first-in-class dual inhibitor with this unique pharmacological profile.[1][3]

Data Presentation: Biological Activity of this compound

This compound exhibits potent inhibitory activity against both CDK2 and Topoisomerase I, leading to significant anti-proliferative effects across various cancer cell lines.

| Parameter | Value | Enzyme/Cell Line |

| IC50 | 0.145 µM | CDK2/CycA2 |

| GI50 | 0.949 ± 0.113 µM | A549 (Lung Carcinoma) |

| 0.821 ± 0.240 µM | HCT116 (Colon Carcinoma) | |

| 1.124 ± 0.362 µM | MCF-7 (Breast Adenocarcinoma) | |

| 1.945 ± 0.278 µM | HepG2 (Hepatocellular Carcinoma) | |

| 3.349 ± 0.149 µM | LO2 (Normal Liver) |

Table 1: In vitro inhibitory and anti-proliferative activity of this compound.

Synthesis of this compound

While the specific, step-by-step synthesis protocol for this compound is proprietary to its developers, the general synthesis of related 2-arylaminopurine derivatives, a class of CDK inhibitors, often involves key reactions such as Suzuki and Buchwald-Hartwig couplings. A representative synthetic approach is outlined below.

Logical Workflow for the Synthesis of 2-Arylaminopurine Derivatives:

Experimental Protocols

CDK2/Cyclin A2 Inhibition Assay

The inhibitory activity of this compound against CDK2/Cyclin A2 can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.

Experimental Workflow for CDK2 Inhibition Assay:

Protocol:

-

Prepare a reaction mixture containing CDK2/Cyclin A2 enzyme, a suitable substrate (e.g., histone H1), and ATP in a kinase buffer.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the kinase reaction by incubating the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Topoisomerase I Inhibition Assay

The inhibitory effect of this compound on Topoisomerase I can be assessed by a DNA relaxation assay. This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme.

Protocol:

-

Prepare a reaction mixture containing supercoiled plasmid DNA, human Topoisomerase I, and assay buffer.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form.

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution of HCT116 cells is analyzed by flow cytometry using propidium iodide (PI) staining.

Protocol:

-

Seed HCT116 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Apoptosis Assay

The induction of apoptosis in HCT116 cells by this compound can be quantified using Annexin V-FITC and propidium iodide staining followed by flow cytometry.

Protocol:

-

Treat HCT116 cells with this compound at various concentrations for a specified duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-cancer effects by dually targeting CDK2 and Topoisomerase I, leading to S-phase cell cycle arrest and the induction of apoptosis. The inhibition of Topo I leads to DNA strand breaks, which activates DNA damage response pathways, often involving the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax, while downregulating anti-apoptotic members like Bcl-2. The inhibition of CDK2 prevents the phosphorylation of key substrates required for S-phase progression, further contributing to cell cycle arrest.

Signaling Pathway of this compound Induced Apoptosis and Cell Cycle Arrest:

Conclusion

This compound represents a novel and promising dual inhibitor of CDK2 and Topoisomerase I. Its ability to induce S-phase cell cycle arrest and apoptosis in cancer cells, coupled with a favorable in vivo safety profile, underscores its potential as a lead compound for the development of new anti-cancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy.[1][2][3]

References

ZLHQ-5f: A Dual Inhibitor of CDK2 and Topoisomerase I with Potent Anti-Cancer Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ZLHQ-5f is a novel synthetic compound identified as a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I).[1][2][3] Uncontrolled cell proliferation is a recognized hallmark of cancer, and the proteins that regulate the cell cycle, such as CDK2, have become key targets for therapeutic intervention.[2][3][4] this compound, a benzofuro[3,2-b]quinoline alkaloid derivative, has demonstrated significant anti-proliferative activities in various cancer cell lines.[2][3] This technical guide provides a comprehensive overview of the biological activity, known targets, and available experimental data for this compound, designed to support further research and development efforts.

Core Biological Activity and Targets

This compound exerts its anti-cancer effects through the dual inhibition of two critical enzymes involved in cell cycle progression and DNA topology management:

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly at the G1/S phase transition.[2][3] this compound has been shown to inhibit the kinase activity of the CDK2/Cyclin A2 complex with high potency.

-

Topoisomerase I (Topo I): An enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[2][3] Inhibition of Topo I leads to the accumulation of DNA damage and subsequent cell death.

The dual-targeting nature of this compound presents a promising strategy for cancer therapy by simultaneously disrupting cell cycle progression and inducing DNA damage.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (µM) |

| CDK2/CycA2 | 0.145 |

Table 2: Anti-proliferative Activity of this compound (GI50 values)

| Cell Line | Cancer Type | GI50 (µM) |

| A549 | Lung Cancer | 0.949 ± 0.113 |

| HCT116 | Colon Cancer | 0.821 ± 0.240 |

| MCF-7 | Breast Cancer | 1.124 ± 0.362 |

| HepG2 | Liver Cancer | 1.945 ± 0.278 |

| LO2 | Normal Liver | 3.349 ± 0.149 |

Cellular Mechanisms of Action

This compound has been demonstrated to induce S-phase cell cycle arrest and trigger apoptosis in HCT116 colon cancer cells.[1][2][3] Mechanistic studies have revealed that this compound treatment leads to the modulation of key proteins involved in cell cycle control and apoptosis:

-

Downregulation of pRb-Ser807: this compound treatment has been observed to decrease the phosphorylation of the Retinoblastoma protein (Rb) at Serine 807.[4] Phosphorylation of Rb by CDK2 is a critical step for the G1/S transition, and its inhibition leads to cell cycle arrest.

-

Modulation of Apoptotic Regulators: The compound affects the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, suggesting an induction of the intrinsic apoptotic pathway.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Experimental Protocols

While the specific, detailed experimental protocols from the primary research on this compound were not publicly accessible, this section provides generalized methodologies for the key assays used to characterize this compound. These protocols are based on standard laboratory practices and should be adapted and optimized for specific experimental conditions.

CDK2 Kinase Assay (Generalized Protocol)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the CDK2/Cyclin A2 complex.

Topoisomerase I Relaxation Assay (Generalized Protocol)

This assay assesses the inhibition of Topo I-mediated relaxation of supercoiled plasmid DNA.

Cell Cycle Analysis by Flow Cytometry (Generalized Protocol)

This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel benzofuro[3,2-b]quinoline derivatives as dual CDK2/Topo I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. | Semantic Scholar [semanticscholar.org]

Benzofuro[3,2-b]quinoline Derivatives: A Technical Guide to Their Role in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

The benzofuro[3,2-b]quinoline core, a heterocyclic scaffold, has emerged as a promising framework in the design of novel anticancer agents. Derivatives of this structure have demonstrated significant cytotoxic activity against a range of cancer cell lines, operating through diverse and targeted mechanisms of action. This technical guide provides a comprehensive overview of the current state of research into benzofuro[3,2-b]quinoline derivatives, with a focus on their synthesis, anticancer activity, and molecular targets.

Anticancer Activity of Benzofuro[3,2-b]quinoline and Related Derivatives

Research has identified several benzofuroquinoline derivatives with potent in vitro anticancer activity. The following tables summarize the quantitative data from key studies, providing a comparative view of their efficacy against various cancer cell lines.

Table 1: In Vitro Antileukemia Activity of Benzofuro[3,2-c]quinoline Derivatives [1][2]

| Compound | R¹ | R² | R³ | R⁴ | R⁵ | MV-4-11 IC₅₀ (µM)[1][2] |

| 2a | H | H | H | H | H | 1.5 |

| 2d | Cl | H | H | H | H | 1.2 |

| 2e | OH | H | H | H | H | 0.12[2] |

| 2g | CH₃ | H | H | H | H | 1.2 |

| 2h | H | H | OCH₃ | H | H | >20 |

| 2k | H | H | H | OCH₃ | H | >20 |

| 2l | H | H | H | OH | H | 1.8 |

| 2m | H | H | H | H | OCH₃ | >20 |

| 2o | H | H | H | H | Cl | 2.4 |

| 2p | H | H | H | H | CH₃ | 0.45 |

| 2q | H | H | H | H | OH | 0.24[2] |

| 2r | H | H | H | H | H | 1.5 |

| 2s | H | H | H | H | H | 1.1 |

| 2t | H | H | H | H | H | 1.3 |

| 2u | H | H | H | H | H | 0.33 |

| 2v | H | H | H | H | H | >20 |

Table 2: Cytotoxic Activity of Furo[2,3-b]quinoline Derivatives [3]

| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | U2OS IC₅₀ (µM) | A549 IC₅₀ (µM) |

| 8a | 10.12 | 8.23 | 28.45 | 35.16 |

| 8e | 12.34 | 10.21 | 33.12 | 41.23 |

| 10a | 8.76 | 6.54 | 25.43 | 30.12 |

| 10b | 7.98 | 5.87 | 22.13 | 28.76 |

| 10c | 4.32 | 15.67 | 20.14 | 24.96 |

Mechanisms of Action

Benzofuro[3,2-b]quinoline derivatives have been shown to exert their anticancer effects through multiple mechanisms, primarily by targeting key enzymes involved in cell cycle regulation and DNA replication, as well as critical signaling pathways in cancer cell proliferation and survival.

Dual Inhibition of CDK2 and Topoisomerase I

Certain benzofuro[3,2-b]quinoline derivatives have been identified as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I)[4][5]. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, while Topo I is essential for DNA replication and transcription. The dual inhibition of these targets by a single molecule represents a powerful strategy to induce cancer cell death. For instance, compound ZLHQ-5f has been shown to exhibit potent anti-proliferative and CDK2 inhibitory activities, arrest the cell cycle in the S-phase, and trigger apoptosis in HCT116 cells[4][5].

Dual inhibition of CDK2 and Topoisomerase I.

Inhibition of BTK and PI3Kδ Signaling

In the context of leukemia, derivatives of the related benzofuro[3,2-b]pyridin-2(1H)-one scaffold have been designed as dual inhibitors of Bruton's tyrosine kinase (BTK) and the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Both BTK and PI3Kδ are crucial components of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies[6]. Dual inhibition of these kinases can effectively impair the development and proliferation of leukemia cells[7][8].

Inhibition of the BTK and PI3Kδ signaling pathway.

Experimental Protocols

Synthesis of Benzofuro[3,2-c]quinoline Derivatives[1][9]

A general method for the synthesis of benzofuro[3,2-c]quinolines involves a sequential chlorination/demethylation and intramolecular cyclization pathway starting from 3-(2-methoxyphenyl)quinolin-4(1H)ones.

General synthesis workflow for benzofuro[3,2-c]quinolines.

Detailed Protocol:

-

Chlorination: To a solution of the substituted 3-(2-methoxyphenyl)quinolin-4(1H)-one in phosphorus oxychloride (POCl₃), the mixture is heated under reflux for a specified time. After cooling, the mixture is poured into ice water and neutralized with a base to precipitate the 4-chloro-3-(2-methoxyphenyl)quinoline intermediate.

-

Demethylation: The chlorinated intermediate is dissolved in a suitable solvent like dichloromethane (DCM), and boron tribromide (BBr₃) is added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred until completion, followed by quenching with water to yield the 2-(4-chloroquinolin-3-yl)phenol.

-

Intramolecular Cyclization: The phenol intermediate is dissolved in a solvent such as dimethylformamide (DMF) with a base (e.g., potassium carbonate, K₂CO₃) and heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up to isolate the final benzofuro[3,2-c]quinoline product.

MTT Cell Viability Assay[10][11][12]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuroquinoline derivatives and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Assay by Annexin V/Propidium Iodide Staining and Flow Cytometry[13][14][15]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the benzofuroquinoline derivative for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

Cell Cycle Analysis by Propidium Iodide Staining[16][17][18]

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing and incubate at 4°C for at least 30 minutes.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate at room temperature for 5-10 minutes.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in each phase of the cell cycle.

Conclusion and Future Directions

Benzofuro[3,2-b]quinoline derivatives represent a versatile and potent class of compounds in the landscape of cancer research. Their ability to target multiple key cellular pathways underscores their potential for development as effective anticancer therapeutics. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to build upon in the quest for novel cancer treatments.

References

- 1. Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel benzofuro[3,2-b]quinoline derivatives as dual CDK2/Topo I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BTK and PI3K Inhibitors Reveal Synergistic Inhibitory Anti-Tumoral Effects in Canine Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of BTK and PI3Kδ impairs the development of human JMML stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of BTK and PI3Kδ impairs the development of human JMML stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ZLHQ-5f in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ZLHQ-5f, a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I), in various cell-based assays. The protocols outlined below are designed to assess the compound's anti-proliferative and pro-apoptotic effects on cancer cell lines.

Introduction to this compound

This compound is a small molecule inhibitor that targets two key enzymes involved in cell cycle regulation and DNA topology. By simultaneously inhibiting CDK2 and Topoisomerase I, this compound effectively induces S-phase cell cycle arrest and triggers apoptosis in cancer cells, making it a promising candidate for anti-cancer drug development.[1]

Data Presentation

The following table summarizes the reported bioactivity of this compound against various cancer cell lines and its enzymatic inhibitory concentration.

| Parameter | Target/Cell Line | Value (μM) |

| IC50 | CDK2/CycA2 | 0.145 |

| GI50 | A549 (Lung Carcinoma) | 0.949 ± 0.113 |

| HCT116 (Colon Carcinoma) | 0.821 ± 0.240 | |

| MCF-7 (Breast Adenocarcinoma) | 1.124 ± 0.362 | |

| HepG2 (Hepatocellular Carcinoma) | 1.945 ± 0.278 | |

| LO2 (Normal Liver) | 3.349 ± 0.149 |

Table 1: Summary of this compound in vitro activity. Data sourced from MedChemExpress.[1]

Signaling Pathway of this compound Action

This compound exerts its anti-cancer effects through the dual inhibition of CDK2 and Topoisomerase I, leading to S-phase arrest and apoptosis. The following diagram illustrates the proposed signaling pathway.

References

ZLHQ-5f solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of ZLHQ-5f, a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I).

Introduction

This compound is a potent small molecule inhibitor targeting two key enzymes involved in cell cycle regulation and DNA topology: CDK2 and Topoisomerase I.[1] By inhibiting CDK2, this compound interferes with the cell's progression through the S phase of the cell cycle.[1] Its inhibition of Topoisomerase I leads to DNA damage, ultimately triggering programmed cell death (apoptosis).[1] These dual activities make this compound a compound of interest for cancer research and drug development.

Physicochemical Properties and Solubility

Note: Specific solubility data for this compound in common laboratory solvents is not publicly available. The following recommendations are based on the common properties of similar small molecules. Researchers should perform their own solubility tests to determine the optimal conditions for their experiments.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is a common choice for preparing stock solutions of small molecule inhibitors.

Protocol for Preparing a Stock Solution:

-

Start by attempting to dissolve a small, accurately weighed amount of this compound (e.g., 1 mg) in a minimal volume of high-purity DMSO (e.g., 100 µL).

-

Vortex briefly and observe for complete dissolution.

-

If the compound does not fully dissolve, gradually add more DMSO in small increments, vortexing after each addition, until a clear solution is obtained.

-

Calculate the final concentration of the stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to cell cultures.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Biological Activity

This compound has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are summarized in the table below.

| Target/Cell Line | Measurement | Value (µM) |

| CDK2/CycA2 | IC50 | 0.145 |

| A549 (Human lung carcinoma) | GI50 | 0.949 ± 0.113 |

| HCT116 (Human colon cancer) | GI50 | 0.821 ± 0.240 |

| MCF-7 (Human breast cancer) | GI50 | 1.124 ± 0.362 |

| HepG2 (Human liver cancer) | GI50 | 1.945 ± 0.278 |

| LO2 (Human normal liver) | GI50 | 3.349 ± 0.149 |

Signaling Pathways

This compound exerts its biological effects by impinging on two critical cellular pathways: cell cycle progression and the DNA damage response.

Caption: Dual inhibitory action of this compound on cell cycle and DNA integrity.

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on cell cycle progression and apoptosis.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the quantitative analysis of cell distribution in the different phases of the cell cycle.

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to attach overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

-

Harvesting:

-

Aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Centrifuge at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (use a gentle, non-scraping method if possible)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.

-

Harvesting:

-

Collect the culture medium (which contains floating/apoptotic cells) into a centrifuge tube.

-

Gently wash the adherent cells with PBS and add this wash to the same centrifuge tube.

-

Trypsinize the remaining adherent cells, neutralize with complete medium, and add to the same centrifuge tube.

-

Centrifuge the combined cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate at room temperature for 15 minutes in the dark.

-

-

Flow Cytometry:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Use appropriate gating to distinguish between:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

Disclaimer

This compound is for research use only and is not intended for human or veterinary use. The information provided in these application notes is for guidance only and may require optimization for specific experimental conditions.

References

Application Notes and Protocols: Western Blot Analysis for CDK2 Inhibition by ZLHQ-5f

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical serine/threonine protein kinase that, in complex with cyclin E or cyclin A, governs the G1/S phase transition and S phase progression of the cell cycle.[1][2] Dysregulation of CDK2 activity is a hallmark of various cancers, making it a prime target for therapeutic intervention. ZLHQ-5f is a potent dual inhibitor of CDK2 and Topoisomerase I, demonstrating antiproliferative activity and inducing S-phase cell cycle arrest and apoptosis in cancer cell lines such as HCT116.[3]

These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effects of this compound on the CDK2 signaling pathway. The protocol outlines the methodology for assessing the expression and phosphorylation status of key proteins involved in this pathway, including CDK2, its downstream substrate Retinoblastoma protein (Rb), and the cell cycle regulators Cyclin E and p21.

Key Protein Targets for Western Blot Analysis

-

CDK2 : To assess the overall expression level of the kinase.

-

Phospho-CDK2 (Thr160) : To determine the level of activating phosphorylation on CDK2. A decrease may indicate an indirect effect of this compound on upstream kinases.

-

Retinoblastoma protein (Rb) : To evaluate the total expression of this key CDK2 substrate.

-

Phospho-Rb (Ser807/811) : To directly measure the downstream kinase activity of CDK2. A reduction in p-Rb is a strong indicator of CDK2 inhibition.[3]

-

Cyclin E : As a regulatory partner of CDK2, its expression levels can provide context for CDK2 activity.

-

p21 : A cyclin-dependent kinase inhibitor (CKI) that can be upregulated in response to cell cycle arrest.[4][5]

-

β-actin or GAPDH : As a loading control to ensure equal protein loading across lanes for accurate quantification.

Quantitative Data Summary

The following tables represent hypothetical, yet expected, quantitative data from Western blot analysis of a cancer cell line (e.g., HCT116) treated with increasing concentrations of this compound for 24 hours. The data is presented as relative protein expression normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the untreated control (DMSO).

Table 1: Effect of this compound on the Expression of CDK2 and its Regulatory Subunit Cyclin E.

| Treatment | Concentration (µM) | Relative CDK2 Expression (Fold Change) | Relative Cyclin E Expression (Fold Change) |

| DMSO (Control) | 0 | 1.00 | 1.00 |

| This compound | 0.1 | 0.98 | 0.95 |

| This compound | 0.5 | 0.95 | 0.88 |

| This compound | 1.0 | 0.92 | 0.75 |

| This compound | 2.5 | 0.88 | 0.62 |

| This compound | 5.0 | 0.85 | 0.51 |

Table 2: Effect of this compound on the Phosphorylation of Rb and the Expression of the CDK Inhibitor p21.

| Treatment | Concentration (µM) | Relative p-Rb (Ser807/811) / Total Rb Ratio | Relative p21 Expression (Fold Change) |

| DMSO (Control) | 0 | 1.00 | 1.00 |

| This compound | 0.1 | 0.85 | 1.25 |

| This compound | 0.5 | 0.62 | 1.88 |

| This compound | 1.0 | 0.38 | 2.50 |

| This compound | 2.5 | 0.15 | 3.15 |

| This compound | 5.0 | 0.05 | 3.80 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK2 signaling pathway targeted by this compound and the experimental workflow for its analysis via Western blot.

Caption: CDK2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of this compound.

Detailed Experimental Protocol: Western Blotting

Materials and Reagents

-

Cell Line: Human colorectal carcinoma HCT116 cells (or other relevant cancer cell line).

-

Compound: this compound (dissolved in DMSO).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.

-

Transfer Membrane: PVDF or nitrocellulose membrane.

-

Transfer Buffer.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibodies:

-

Rabbit anti-CDK2

-

Rabbit anti-phospho-Rb (Ser807/811)

-

Mouse anti-Rb (total)

-

Rabbit anti-Cyclin E

-

Mouse anti-p21

-

Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Wash Buffer: TBST.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Imaging System: Chemiluminescence imager.

Procedure

-

Cell Culture and Treatment:

-

Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0, 2.5, 5.0 µM) for 24 hours. Include a DMSO-only vehicle control.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with 100-200 µL of supplemented RIPA buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.

-

Load the samples onto a precast polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-p-Rb) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Signal Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis on the captured images using software such as ImageJ.

-

Normalize the band intensity of the target protein to the corresponding loading control band (β-actin or GAPDH).

-

For phosphorylated proteins, it is best to calculate the ratio of the phosphorylated protein signal to the total protein signal.

-

Calculate the fold change in protein expression relative to the untreated control.

-

Conclusion

This protocol provides a robust framework for the quantitative analysis of CDK2 inhibition by this compound using Western blotting. The dose-dependent decrease in Rb phosphorylation serves as a direct and reliable biomarker for the cellular activity of this compound. Concurrently, assessing changes in the expression of cell cycle regulators like Cyclin E and p21 can provide further mechanistic insights into the compound's effects. Adherence to this protocol will enable researchers to generate high-quality, reproducible data for the preclinical evaluation of this compound and other CDK2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. p21 Disrupts the interaction between cdk2 and the E2F-p130 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Topoisomerase I Activity Assay with ZLHQ-5f

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA Topoisomerase I (Top1) is a critical nuclear enzyme that alleviates torsional stress in DNA during replication, transcription, and recombination by introducing transient single-strand breaks.[1] Due to its essential role in cell proliferation, Top1 is a validated and significant target for the development of anticancer therapeutics.[2] Inhibitors of Top1 can be classified as either "poisons," which stabilize the covalent Top1-DNA cleavage complex, leading to DNA damage and cell death, or "catalytic inhibitors," which prevent the enzyme from binding to or cleaving DNA.

ZLHQ-5f has been identified as a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I. While its inhibitory effects on CDK2 have been characterized, this document provides a comprehensive guide for the evaluation of this compound as a Topoisomerase I inhibitor using a DNA relaxation assay. This assay is a fundamental method to determine the catalytic activity of Top1 and to screen for potential inhibitors. The principle of the assay is based on the differential electrophoretic mobility of supercoiled and relaxed plasmid DNA on an agarose gel.

Principle of the Topoisomerase I DNA Relaxation Assay

The Topoisomerase I DNA relaxation assay is a widely used in vitro method to measure the catalytic activity of the enzyme. The assay utilizes supercoiled plasmid DNA as a substrate. In the presence of Topoisomerase I, the supercoiled DNA is relaxed. The different topological isoforms of the DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis. Supercoiled DNA, being more compact, migrates faster through the gel than the relaxed circular DNA. When a Topoisomerase I inhibitor, such as this compound, is present, the relaxation of the supercoiled DNA is prevented, resulting in a band pattern similar to the DNA substrate control.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Topoisomerase I

| Compound | Target | IC50 (µM) | Method |

| This compound | Topoisomerase I | To be determined | DNA Relaxation Assay |

| Camptothecin (Control) | Topoisomerase I | 0.1 - 1.0 | DNA Relaxation Assay |

Note: The IC50 value for this compound against Topoisomerase I is not currently available in the public domain and must be determined experimentally. The provided range for the control compound, Camptothecin, is based on typical literature values.

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| A549 | Lung Cancer | 0.949 ± 0.113 |

| HCT116 | Colon Cancer | 0.821 ± 0.240 |

| MCF-7 | Breast Cancer | 1.124 ± 0.362 |

| HepG2 | Liver Cancer | 1.945 ± 0.278 |

| LO2 | Normal Liver | 3.349 ± 0.149 |

Data obtained from MedChemExpress product information.

Experimental Protocols

Preparation of Reagents

a. 10x Topoisomerase I Assay Buffer:

-

100 mM Tris-HCl (pH 7.9)

-

10 mM EDTA

-

1.5 M NaCl

-

1% Bovine Serum Albumin (BSA)

-

1 mM Spermidine

-

50% Glycerol

-

Store at -20°C.

b. Supercoiled Plasmid DNA (e.g., pBR322 or pHOT-1):

-

Concentration: 0.25 µg/µL in TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA).

-

Store at -20°C.

c. Human Topoisomerase I Enzyme:

-

Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Dilute fresh in 1x Topoisomerase I Assay Buffer just before use.

d. This compound Stock Solution:

-

Prepare a 10 mM stock solution in 100% DMSO.

-

Store at -20°C. Prepare fresh dilutions in 1x Topoisomerase I Assay Buffer for the experiment.

e. 5x Stop Buffer/Gel Loading Dye:

-

5% Sarkosyl

-

0.125% Bromophenol Blue

-

25% Glycerol

-

Store at room temperature.

f. 1% Agarose Gel:

-

Prepare in 1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA).

-

Include 0.5 µg/mL Ethidium Bromide for visualization. (Caution: Ethidium Bromide is a mutagen).

Topoisomerase I DNA Relaxation Assay Protocol

-

On ice, prepare reaction mixtures in 1.5 mL microcentrifuge tubes. For a standard 20 µL reaction, add the components in the following order:

| Component | Volume | Final Concentration |

| Nuclease-free water | Variable | - |

| 10x Topoisomerase I Assay Buffer | 2 µL | 1x |

| Supercoiled DNA (0.25 µg/µL) | 1 µL | 12.5 ng/µL (250 ng total) |

| This compound or DMSO (vehicle control) | 1 µL | Variable (e.g., 0.1, 1, 10, 100 µM) |

| Human Topoisomerase I (1 unit/µL) | 1 µL | 1 unit |

| Total Volume | 20 µL |

Note: The optimal amount of Topoisomerase I should be determined empirically by titrating the enzyme to find the lowest concentration that completely relaxes the supercoiled DNA under the assay conditions.

-

Gently mix the components and incubate the reaction tubes at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.

-

Load the entire reaction mixture into the wells of a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

-

Include the following controls on the gel:

-

Lane 1: Supercoiled DNA marker (DNA substrate without enzyme).

-

Lane 2: Relaxed DNA marker (DNA fully relaxed by Topoisomerase I).

-

Lane 3: No-enzyme control (reaction mix with DNA and DMSO, but no Topoisomerase I).

-

Lane 4: Vehicle control (reaction mix with DNA, Topoisomerase I, and DMSO).

-

Subsequent Lanes: Reactions with increasing concentrations of this compound.

-

Final Lane: Positive control inhibitor (e.g., Camptothecin at 10 µM).

-

-

Perform electrophoresis in 1x TAE buffer at a constant voltage (e.g., 5 V/cm) until the bromophenol blue dye front has migrated approximately 75% of the gel length.

-

Visualize the DNA bands under UV light and document the gel using a gel documentation system.

Data Analysis

-

The inhibition of Topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA with increasing concentrations of this compound.

-

Quantify the band intensities for supercoiled and relaxed DNA in each lane using densitometry software (e.g., ImageJ).

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Relaxed DNA in sample / Relaxed DNA in vehicle control)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Caption: Mechanism of Topoisomerase I and point of inhibition.

Caption: Workflow for Topoisomerase I DNA relaxation assay.

References

Application Notes and Protocols for Flow Cytometry Analysis of ZLHQ-5f Treated Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the cellular effects of ZLHQ-5f, a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I), using flow cytometry. This compound has been shown to induce S-phase cell cycle arrest and apoptosis in cancer cell lines, making it a promising candidate for further investigation in oncology drug development.[1][2][3]

This document outlines detailed protocols for assessing cell cycle progression, apoptosis induction, and reactive oxygen species (ROS) levels in cells treated with this compound.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry analysis of HCT116 cells treated with this compound for 48 hours.

Table 1: Effect of this compound on Cell Cycle Distribution in HCT116 Cells

| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |

| 0.5 | 40.1 ± 2.8 | 48.7 ± 3.3 | 11.2 ± 1.5 |

| 1.0 | 25.6 ± 2.2 | 65.9 ± 4.1 | 8.5 ± 1.1 |

| 2.0 | 15.3 ± 1.9 | 78.2 ± 5.0 | 6.5 ± 0.9 |

Data are presented as mean ± standard deviation from three independent experiments. Note: These are representative data based on the known effects of this compound.

Table 2: Induction of Apoptosis in HCT116 Cells by this compound

| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |

| 0.5 | 10.3 ± 1.2 | 5.2 ± 0.7 | 15.5 ± 1.9 |

| 1.0 | 22.8 ± 2.1 | 10.7 ± 1.1 | 33.5 ± 3.2 |

| 2.0 | 35.1 ± 3.5 | 18.4 ± 1.8 | 53.5 ± 5.3 |

Data are presented as mean ± standard deviation from three independent experiments. Note: These are representative data based on the known effects of this compound.

Table 3: Measurement of Intracellular Reactive Oxygen Species (ROS) in HCT116 Cells

| Treatment Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS Levels (vs. Control) |

| 0 (Control) | 150 ± 15 | 1.0 |

| 0.5 | 225 ± 21 | 1.5 |

| 1.0 | 375 ± 32 | 2.5 |

| 2.0 | 600 ± 55 | 4.0 |

Data are presented as mean ± standard deviation from three independent experiments. Note: These are representative data based on the known effects of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes the preparation of this compound treated cells for cell cycle analysis by flow cytometry using propidium iodide, a fluorescent intercalating agent that stoichiometrically binds to DNA.

Materials:

-

HCT116 cells (or other cell line of interest)

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed HCT116 cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0, 0.5, 1.0, 2.0 µM) for the desired time period (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and collect them in 15 mL conical tubes.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Acquire at least 10,000 events per sample.

-

Use a linear scale for the PI fluorescence channel.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis in this compound treated cells by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HCT116 cells (or other cell line of interest)

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer within 1 hour of staining.

-

Acquire at least 10,000 events per sample.

-

Use logarithmic scales for both FITC (Annexin V) and PI fluorescence channels.

-

Differentiate cell populations:

-

Viable cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Necrotic cells: Annexin V- / PI+

-

-

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in this compound treated cells.

Materials:

-

HCT116 cells (or other cell line of interest)

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound. A positive control (e.g., treatment with H₂O₂) should be included.

-

-

Staining:

-

After treatment, remove the medium and wash the cells once with PBS.

-

Add fresh, pre-warmed medium containing DCFH-DA at a final concentration of 10 µM.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Cell Harvesting:

-

Harvest cells by trypsinization.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cell pellet in 500 µL of PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the cells immediately on a flow cytometer.

-

Acquire at least 10,000 events per sample.

-

Measure the fluorescence of dichlorofluorescein (DCF) in the FITC channel.

-

Quantify the mean fluorescence intensity (MFI) to determine the relative levels of intracellular ROS.

-

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: this compound dual-inhibitory signaling pathway.

Caption: General experimental workflow for flow cytometry.

Caption: Logical flow for apoptosis data analysis.

References

Application Notes and Protocols for ZLHQ-5f in In Vivo Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLHQ-5f is a potent, dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I).[1] This dual mechanism of action makes this compound a compelling candidate for anti-cancer therapy. By targeting two critical checkpoints in cell cycle regulation and DNA replication, this compound has the potential to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] These application notes provide a summary of the known cellular effects of this compound and a detailed, representative protocol for evaluating its efficacy in in vivo xenograft models. While specific in vivo studies for this compound are not publicly available, this document outlines a robust methodology based on its in vitro activity and established xenograft procedures.

Mechanism of Action

This compound exerts its anti-tumor activity through the simultaneous inhibition of two key enzymes:

-

CDK2: A critical regulator of the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from proliferating.

-

Topoisomerase I: An enzyme essential for relaxing DNA supercoils during replication and transcription. Inhibition of Topo I leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis.

The dual inhibition of both CDK2 and Topo I is hypothesized to have a synergistic anti-cancer effect, potentially overcoming resistance mechanisms associated with single-target agents.

Quantitative Data

The following table summarizes the reported in vitro anti-proliferative activity of this compound across various human cancer cell lines and a normal human liver cell line.

| Cell Line | Cancer Type | GI50 (μM) |

| A549 | Lung Carcinoma | 0.949 ± 0.113 |

| HCT116 | Colon Carcinoma | 0.821 ± 0.240 |

| MCF-7 | Breast Adenocarcinoma | 1.124 ± 0.362 |

| HepG2 | Hepatocellular Carcinoma | 1.945 ± 0.278 |

| LO2 | Normal Liver Cell | 3.349 ± 0.149 |

Data sourced from MedChemExpress.[1]

Note: No in vivo quantitative data, such as tumor growth inhibition (TGI) from xenograft studies, for this compound is publicly available at the time of this document's creation. The following protocols are designed to generate such data.

Experimental Protocols

This section provides a detailed, representative protocol for conducting in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound. The protocol is designed for subcutaneous xenografts using the HCT116 and A549 human cancer cell lines, for which in vitro data is available.

Cell Culture and Preparation

-